(2-cyano-3-methylphenyl)boronic acid
Description
Properties
CAS No. |
1375110-42-1 |
|---|---|
Molecular Formula |
C8H8BNO2 |
Molecular Weight |
160.97 g/mol |
IUPAC Name |
(2-cyano-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BNO2/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-4,11-12H,1H3 |
InChI Key |
ZCQMAESOJYXBBJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C#N)(O)O |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Cyano 3 Methylphenyl Boronic Acid
Fundamental Reactivity Patterns of Arylboronic Acids
Arylboronic acids, including (2-cyano-3-methylphenyl)boronic acid, are a class of organoboranes characterized by a boron atom bonded to an aryl group and two hydroxyl groups. wikipedia.org Their chemistry is largely defined by the electron-deficient nature of the boron atom.
Lewis Acidity and Interactions with Lewis Bases
The boron atom in a boronic acid possesses a vacant p-orbital, making it an effective electron acceptor and thus a Lewis acid. wikipedia.orgwikipedia.org This Lewis acidity is a cornerstone of its reactivity, allowing it to interact with Lewis bases (electron donors). The strength of this acidity can be significantly modulated by substituents on the aromatic ring. nih.gov In aqueous solutions, boronic acids exist in equilibrium with their tetrahedral boronate form, which results from the addition of a hydroxide (B78521) ion. nih.govsemanticscholar.org The pKa of a boronic acid, typically around 9, is a measure of this equilibrium. wikipedia.org
The interaction with Lewis bases is not limited to hydroxide ions. Boronic acids can form reversible covalent complexes with a variety of molecules that contain vicinal, or sometimes (1,3), Lewis base donors like diols, amino acids, and hydroxamic acids. wikipedia.org This property is fundamental to their use as sensors and protecting groups. wikipedia.org
Formation of Boronate Esters and Anions
A hallmark reaction of boronic acids is their condensation with alcohols and diols to form boronate esters. wikipedia.orgwikipedia.org This reversible reaction, which involves the elimination of water, is often driven to completion by removing water from the reaction mixture, for instance, by using a Dean-Stark apparatus. wikipedia.org The resulting boronate esters, such as dioxaborolanes (from 1,2-diols) and dioxaborinanes (from 1,3-diols), are often more stable and easier to handle than the parent boronic acids. wikipedia.org
In the presence of a base, the boronic acid is converted into a more nucleophilic boronate anion, [R-B(OH)₃]⁻. jyu.fi This activation is a critical step in many of its most important applications, including the Suzuki-Miyaura cross-coupling reaction, as it facilitates the transfer of the organic group from boron to the transition metal catalyst. nih.govacs.org
Influence of Cyano and Methyl Substituents on Reaction Kinetics and Selectivity
The reactivity of this compound is distinctly shaped by the electronic properties and steric demands of the cyano and methyl groups attached to the phenyl ring.
Electronic Modulation of the Aromatic Ring
The position and nature of substituents play a crucial role in the reactivity of phenylboronic acids. nih.gov The cyano group (-CN) at the ortho-position is a potent electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects. This withdrawal of electron density from the aromatic ring increases the electrophilicity and Lewis acidity of the boron atom. nih.gov In contrast, the methyl group (-CH₃) at the meta-position is a weak electron-donating group, primarily through an inductive effect (+I).
The dominant electron-withdrawing nature of the ortho-cyano group is expected to lower the pKa of this compound compared to unsubstituted phenylboronic acid, thereby facilitating the formation of the reactive boronate anion at a lower pH. nih.govnih.gov This enhanced acidity is a key factor in accelerating reactions where the boronate anion is the active species, such as in transmetalation steps. chemrxiv.org
Table 1: Predicted Electronic Influence on Acidity
| Compound | Substituent Effects | Predicted pKa vs. Phenylboronic Acid (pKa ~8.8) |
|---|---|---|
| Phenylboronic Acid | Reference | ~8.8 |
| (4-cyanophenyl)boronic acid | Strong electron-withdrawing | Lower |
| (3-methylphenyl)boronic acid | Weak electron-donating | Slightly Higher |
This table is illustrative, based on established principles of electronic substituent effects.
Steric Hindrance Effects on Reaction Pathways
The placement of substituents, particularly in the ortho position, introduces significant steric effects that can influence reaction rates and selectivity. researchgate.netnih.gov The cyano group in the ortho-position to the boronic acid moiety in this compound creates considerable steric bulk.
This steric hindrance can:
Inhibit Formation of Tetrahedral Intermediates : The bulkiness of the ortho-substituent can impede the approach of nucleophiles and hinder the transition from the planar sp² hybridized boronic acid to the tetrahedral sp³ hybridized boronate anion. nih.gov This effect can sometimes counteract the electronic enhancement of acidity, as observed in cases like ortho-trifluoromethylphenylboronic acid. nih.gov
Influence Dimerization : In the solid state, arylboronic acids often form hydrogen-bonded dimers. psu.edu Bulky ortho-substituents can disrupt the typical packing and hydrogen-bonding networks observed in less hindered analogs. psu.edu
Control Reaction Selectivity : Steric hindrance can dictate the feasibility of certain reactions. For instance, while the electron-withdrawing cyano group activates the molecule for nucleophilic attack, the steric bulk may prevent reactions with sterically demanding partners. researchgate.net In cross-coupling reactions, the steric profile can influence the rate of oxidative addition and transmetalation, potentially requiring specific ligands on the metal catalyst to overcome these hurdles. nih.gov
Cross-Coupling Reactions Utilizing this compound
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures. This reaction forms a carbon-carbon bond between the boronic acid's aryl group and an aryl, vinyl, or alkyl halide or triflate. jyu.fi
The general mechanism involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the aryl halide bond. jyu.fi
Transmetalation : The aryl group from the boronate anion (formed by the reaction of the boronic acid with a base) is transferred to the palladium center, displacing the halide. acs.org
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final biaryl product. jyu.fi
The presence of the cyano and methyl groups on the boronic acid requires careful optimization of reaction conditions. The electron-withdrawing cyano group can facilitate the transmetalation step, but the ortho-steric hindrance may slow it down. chemrxiv.orgnih.gov Therefore, the choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the reaction with sterically hindered boronic acids. mdpi.com
Table 2: Representative Suzuki-Miyaura Coupling Application
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield |
|---|
This table represents typical conditions for Suzuki-Miyaura reactions involving substituted arylboronic acids. Specific yields depend on the coupling partner and precise conditions.
The utility of this compound lies in its ability to introduce a synthetically versatile 2-cyano-3-methylphenyl motif, which can be further transformed. The cyano group itself is a valuable functional handle, capable of being converted into amines, carboxylic acids, or ketones. nih.gov
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. jyu.filibretexts.org this compound serves as an effective coupling partner in these reactions, and its performance is intricately linked to the employed catalyst system, the nature of the coupling partner, and the reaction conditions.
The efficacy of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. Phosphine ligands are most commonly employed, and their steric and electronic properties play a crucial role in the catalytic cycle. libretexts.orgnih.gov
For instance, bulky and electron-rich phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high activity in Suzuki-Miyaura reactions, even with challenging substrates. nih.gov These ligands promote the formation of the active catalytic species and facilitate the individual steps of the catalytic cycle, including oxidative addition and reductive elimination. jyu.fi The use of pre-catalyst systems, where the palladium is already complexed with the ligand, can also enhance reaction efficiency and reproducibility. mit.edunih.gov
The table below summarizes representative catalyst systems used in Suzuki-Miyaura reactions, which are applicable to substrates like this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Reaction Conditions |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 80-110 °C |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | 100 °C |
| [PdCl₂(SPhos)]₂ | - | Cs₂CO₃ | Dioxane | Room Temperature to 100 °C |
This table presents generalized conditions and specific optimizations are often required for individual reactions.
This compound exhibits good reactivity with a range of aryl and heteroaryl halides. The Suzuki-Miyaura reaction is known for its broad functional group tolerance, a feature that extends to couplings involving this particular boronic acid. mit.edunih.govrsc.org The presence of the cyano and methyl groups on the phenyl ring of the boronic acid is well-tolerated.
The reaction can accommodate a variety of functional groups on the coupling partner, including esters, ketones, amides, and other heterocycles. However, certain functional groups on the boronic acid itself, such as acidic protons (e.g., phenols, carboxylic acids), can sometimes interfere with the catalytic cycle by coordinating to the palladium center. mit.edu The stability of the boronic acid is also a factor, as some heteroarylboronic acids are prone to protodeboronation under basic reaction conditions. researchgate.net
The following table illustrates the potential scope of coupling partners for this compound in Suzuki-Miyaura reactions.
| Coupling Partner Type | Example Functional Groups Tolerated |
| Aryl Halides | -OCH₃, -CF₃, -NO₂, -CO₂Me, -CN |
| Heteroaryl Halides | Pyridines, Pyrimidines, Indoles, Benzofurans |
| Vinyl Halides | Alkenes with various substituents |
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical part of the Suzuki-Miyaura catalytic cycle. jyu.firsc.org The mechanism of this step has been the subject of extensive study and is understood to proceed through different pathways depending on the reaction conditions.
Under basic conditions, the boronic acid is activated through the formation of a boronate species [R-B(OH)₃]⁻. uab.catresearchgate.net This negatively charged species is more nucleophilic and readily transfers its organic group to the palladium(II) complex. The base is essential for promoting this process. researchgate.net
Recent studies using techniques like low-temperature NMR spectroscopy have allowed for the observation and characterization of pre-transmetalation intermediates. nih.gov These studies have identified species with palladium-oxygen-boron linkages, confirming the role of the base in forming a bridge between the two metal centers to facilitate the transfer of the aryl group. uab.catnih.gov The general steps involved are:
Formation of a palladium(II) hydroxido complex from the reaction of the palladium(II) halide complex with the base.
Coordination of the neutral boronic acid to the palladium hydroxido complex, or reaction of the palladium(II) halide with the activated boronate species.
Transfer of the aryl group from boron to palladium, often through a bridged intermediate, to form a diarylpalladium(II) complex.
Subsequent reductive elimination from the diarylpalladium(II) species yields the cross-coupled product and regenerates the palladium(0) catalyst.
Other Transition Metal-Catalyzed Cross-Couplings (e.g., Rh, Ni, Cu-catalyzed)
While palladium is the most common catalyst for cross-coupling reactions with boronic acids, other transition metals like rhodium (Rh), nickel (Ni), and copper (Cu) have also been employed, offering alternative reactivity and selectivity.
Rhodium-catalyzed reactions: Rhodium catalysts have been investigated for the addition of arylboronic acids to various unsaturated systems. rsc.org For instance, Rh(I) complexes can react with arylboronic acids in a process relevant to the addition to enones and aldehydes. rsc.org
Nickel-catalyzed reactions: Nickel catalysts are a more cost-effective alternative to palladium and have shown promise in Suzuki-Miyaura type couplings. nih.gov Nickel catalysts can be particularly effective for coupling with challenging substrates, such as those containing Lewis-basic heterocycles. nih.gov They can also be used in decarbonylative cross-coupling reactions. mdpi.com
Copper-catalyzed reactions: Copper-catalyzed cross-coupling reactions of organoboron reagents, while less common than palladium-catalyzed versions, have been developed. These reactions often require specific ligands and conditions to achieve high efficiency. researchgate.net
| Metal Catalyst | Typical Reaction Type | Potential Advantages |
| Rhodium (Rh) | 1,4-addition to enones, Arylation of aldehydes | Different reactivity profile from Pd |
| Nickel (Ni) | Suzuki-Miyaura type couplings, Decarbonylative couplings | Lower cost, Reactivity with challenging substrates |
| Copper (Cu) | Suzuki-Miyaura type couplings | Abundant and inexpensive metal |
Metal-Free Cross-Coupling Methodologies
In an effort to develop more sustainable synthetic methods, metal-free cross-coupling reactions have emerged as a viable alternative to transition-metal-catalyzed processes. nih.gov These reactions avoid the use of expensive and potentially toxic heavy metals.
One such approach involves the reductive coupling of tosylhydrazones with boronic acids. nih.gov This reaction is very general and tolerates a wide range of functional groups. Another strategy involves the use of an organic sulfide (B99878) catalyst to activate both a C(sp³)-halide and an arylboronic acid, leading to a Suzuki-type coupling product via a 1,2-metalate shift under transition-metal-free conditions. nih.gov Base-promoted homolytic aromatic substitution is another pathway for metal-free cross-coupling. acs.org
Functionalization Reactions of this compound
Beyond cross-coupling reactions, the boronic acid functionality of this compound can be directly transformed into other functional groups. These reactions expand the synthetic utility of this compound.
One common transformation is the hydroxylation of the boronic acid to the corresponding phenol. This can be achieved using various oxidizing agents, such as N-oxides. nih.gov The mechanism involves the formation of an "ate" complex, followed by a 1,2-aryl migration from boron to oxygen. nih.gov
Another important functionalization is the amination of the boronic acid to form an aniline (B41778) derivative. This can be accomplished using various amination reagents.
Furthermore, under specific conditions, boronic acids can participate in photochemical reactions . For example, a photochemical-promoted, transition-metal-free carbon-carbon bond formation between acylsilanes and arylboronic esters has been reported to yield ketones. nih.gov Boronic acids can also be used in direct C-H functionalization reactions of quinones. nih.gov
The table below summarizes some key functionalization reactions of arylboronic acids.
| Reaction Type | Reagent/Conditions | Product Functional Group |
| Hydroxylation | N-Oxide | Phenol (-OH) |
| Amination | Aminating agent | Aniline (-NH₂) |
| Photochemical C-C bond formation | Acylsilane, light | Ketone |
| C-H Functionalization | Quinone, Silver(I) nitrate, Persulfate | Arylated quinone |
Directed C-H Functionalization Strategies
The cyano group in this compound can potentially act as a directing group in C-H functionalization reactions, facilitating the introduction of new substituents at specific positions on the aromatic ring. Palladium-catalyzed ortho-halogenation (iodination, bromination, and chlorination) of arylnitriles has been demonstrated using the cyano group as a directing group. This strategy allows for the selective functionalization of the C-H bond adjacent to the cyano group. For this compound, this would imply potential functionalization at the C6 position.
Furthermore, iridium-catalyzed borylation of 4-substituted benzonitriles has shown that C-H activation can occur at the position adjacent to the cyano group, especially when the other substituent is larger. This suggests that under specific catalytic conditions, this compound could undergo further borylation.
It is important to note that direct C-H functionalization strategies often compete with other reactive pathways, and the outcome is highly dependent on the choice of catalyst, ligands, and reaction conditions.
Conversion to Aryl Nitriles via Cyanation
While this compound already possesses a cyano group, the boronic acid functionality itself can be a precursor to a nitrile group in a process known as cyanation. This transformation is a valuable tool in organic synthesis for the introduction of the versatile cyano group. Various methods have been developed for the cyanation of arylboronic acids.
Copper-catalyzed cyanation reactions are particularly common. For instance, a copper-mediated 11C-cyanation of arylboronic acids using [11C]HCN has been developed for application in Positron Emission Tomography (PET). The proposed mechanism involves the formation of a Cu(I)-cyanide complex, which then undergoes oxidative addition, transmetalation with the arylboronic acid, and reductive elimination to yield the aryl nitrile. Another copper-catalyzed method utilizes acetonitrile (B52724) as the cyanide source in the presence of TEMPO.
Palladium-catalyzed cyanation is also a widely used method, often employing sources like K4[Fe(CN)6] or benzyl (B1604629) thiocyanate. The mechanism of the palladium-catalyzed reaction typically involves oxidative addition of a cyanide source to a Pd(0) complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination.
The presence of the ortho-cyano and meta-methyl groups on this compound would likely influence the efficiency of such cyanation reactions, should the boronic acid group be the target. The electron-withdrawing nature of the cyano group can affect the rate of transmetalation.
Other Selective Functional Group Transformations
The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities. These transformations are typically performed while preserving the boronic acid moiety for subsequent reactions like Suzuki-Miyaura coupling.
Standard transformations of the nitrile group include:
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. Acid-catalyzed hydrolysis involves protonation of the nitrile followed by nucleophilic attack of water, leading to an amide intermediate that is further hydrolyzed.
Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4).
Conversion to Aldehydes: Partial reduction of the nitrile can be achieved using reagents like diisobutylaluminium hydride (DIBALH) to furnish an aldehyde.
Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile group into a ketone.
The choice of reagents and reaction conditions is crucial to achieve selectivity and avoid undesired reactions involving the boronic acid group.
Side Reactions and Control Strategies
In the application of this compound in cross-coupling and other reactions, several side reactions can occur, with protodeboronation and homocoupling being the most prominent. Understanding and controlling these pathways is essential for maximizing the yield of the desired product.
Protodeboronation Mechanisms and Suppression
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction is a significant issue in reactions involving arylboronic acids, including Suzuki-Miyaura coupling. The propensity for protodeboronation is influenced by factors such as temperature, pH, and the electronic and steric nature of the substituents on the aryl ring.
Mechanisms of Protodeboronation: For simple non-basic arylboronic acids, two primary mechanisms are generally considered: an acid-catalyzed pathway and a base-catalyzed pathway.
Acid-Catalyzed Protodeboronation: This involves the reaction of the boronic acid with an acid.
Base-Catalyzed Protodeboronation: This proceeds through the formation of a boronate anion, which then reacts with a proton source like water.
For arylboronic acids bearing electron-withdrawing substituents, such as the cyano group in this compound, a dissociative mechanism involving the generation of a transient aryl anion can also occur. Such substrates are generally more stable under acidic conditions. The presence of ortho substituents can also influence the rate of protodeboronation.
Suppression Strategies: Several strategies can be employed to minimize protodeboronation:
Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol (B44631) ester or a MIDA (N-methyliminodiacetic acid) boronate ester, can increase stability. These esters can act as "slow-release" sources of the boronic acid under the reaction conditions.
Reaction Conditions Optimization: Minimizing reaction temperature and carefully controlling the pH can significantly reduce the rate of protodeboronation. For instance, in copper-mediated fluorination of arylboronic acids, using a ligandless procedure with t-BuOH as the solvent at lower temperatures was found to minimize protodeboronation.
Catalyst and Ligand Choice: The use of highly active catalysts and appropriate ligands that promote a rapid catalytic cycle can favor the desired cross-coupling reaction over the slower protodeboronation pathway.
A summary of factors influencing protodeboronation is presented in the table below.
| Factor | Influence on Protodeboronation | Suppression Strategy |
| High Temperature | Increases rate | Lower reaction temperature |
| Strongly Basic Conditions | Can increase rate via boronate formation | Optimize pH, use weaker bases |
| Strongly Acidic Conditions | Can increase rate | Buffer the reaction medium |
| Electron-withdrawing Substituents | Can promote protodeboronation via aryl anion | Use of boronate esters |
| Steric Hindrance | Can influence rate | Judicious choice of catalyst and ligands |
Homocoupling and Dimerization Pathways
Homocoupling is another common side reaction where two molecules of the arylboronic acid couple to form a symmetrical biaryl. In the case of this compound, this would lead to the formation of 2,2'-dicyano-3,3'-dimethylbiphenyl. This reaction is often catalyzed by the same transition metals (e.g., palladium) used for cross-coupling reactions.
The mechanism of palladium-catalyzed homocoupling is believed to involve the formation of a diarylpalladium(II) species, which then undergoes reductive elimination to form the biaryl product and regenerate a Pd(0) species. The presence of an oxidant can promote this pathway.
Control Strategies:
Exclusion of Oxygen: Performing the reaction under an inert atmosphere can minimize oxidative homocoupling.
Choice of Catalyst and Ligands: Certain ligand systems can suppress homocoupling by favoring the cross-coupling pathway.
Control of Stoichiometry: Careful control of the stoichiometry of the coupling partners can also help to minimize homocoupling.
The table below summarizes conditions that can favor homocoupling.
| Condition | Influence on Homocoupling |
| Presence of Oxidants (e.g., O2) | Promotes oxidative homocoupling |
| Absence of a Coupling Partner | Increases likelihood of self-coupling |
| Certain Palladium Catalysts | Can favor homocoupling pathway |
By carefully selecting reaction conditions and reagents, the prevalence of these side reactions can be minimized, leading to a more efficient and selective synthesis of the desired products from this compound.
Advanced Applications of 2 Cyano 3 Methylphenyl Boronic Acid in Complex Organic Synthesis
Role as a Precursor in Multistep Organic Syntheses
(2-cyano-3-methylphenyl)boronic acid possesses three distinct functional groups—the boronic acid, the nitrile (cyano group), and the methyl group—making it a potentially versatile precursor for complex molecules. In a multistep synthesis, each of these sites could be selectively functionalized.
The boronic acid group is most commonly used for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a handle for further diversification. The methyl group could potentially be functionalized through free-radical halogenation, although this is generally less controlled. The ortho relationship of the cyano and boronic acid moieties, along with the adjacent methyl group, introduces specific steric and electronic features that would influence the reactivity and regioselectivity of its transformations, making it a unique building block in the synthesis of pharmaceutical intermediates and other fine chemicals. biosynth.com
Construction of Biaryl and Heterobiaryl Systems
The primary application for arylboronic acids is the Suzuki-Miyaura cross-coupling reaction to form biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and materials science. nih.govnih.gov this compound would be expected to couple with a variety of aryl and heteroaryl halides or triflates.
The reaction would proceed via a standard catalytic cycle involving a palladium catalyst. The presence of the electron-withdrawing cyano group and the electron-donating methyl group on the phenyl ring could modulate the electronic properties of the boronic acid, potentially influencing the rate and efficiency of the transmetalation step in the catalytic cycle. The steric hindrance from the ortho-methyl group could also impact the coupling efficiency, particularly with sterically demanding coupling partners. gre.ac.uk
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions
| This compound | Coupling Partner (Ar-X) | Catalyst/Base System | Expected Product |
|---|---|---|---|
| 4-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | 2-(4-pyridyl)-6-methylbenzonitrile | |
| 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ / K₃PO₄ | 2-methyl-3-(4-nitrophenyl)benzonitrile | |
| 2-Chlorothiophene | Buchwald Ligand/Catalyst | 2-methyl-3-(2-thienyl)benzonitrile |
This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, not on published data for this specific compound.
Utilization in Cascade and Multicomponent Reactions
Boronic acids are valuable reagents in multicomponent reactions (MCRs), such as the Petasis (borono-Mannich) reaction, which forms α-amino acids by coupling an amine, a carbonyl compound, and a vinyl- or arylboronic acid. nih.gov While there are no specific examples involving this compound, it could theoretically participate in such reactions.
Furthermore, the cyano group could potentially be involved in cascade sequences. For instance, after an initial coupling reaction via the boronic acid, the nitrile could act as an electrophile or be transformed to participate in a subsequent intramolecular cyclization, leading to the rapid assembly of complex heterocyclic systems. researchgate.netmdpi.com The strategic placement of the functional groups makes it an interesting candidate for the discovery of novel cascade pathways.
Development of High-Throughput Synthesis Strategies
High-throughput synthesis is employed to rapidly generate large libraries of compounds for screening purposes, particularly in drug discovery. Arylboronic acids are frequently used in these parallel synthesis platforms due to the reliability and broad functional group tolerance of reactions like the Suzuki-Miyaura coupling.
This compound could serve as a core building block in such a library. By reacting it with a diverse set of aryl or heteroaryl halides in a multi-well plate format, a library of biaryl compounds could be generated. Each of these products would contain the 2-cyano-3-methylphenyl scaffold, allowing for the systematic exploration of structure-activity relationships (SAR) around this core. The nitrile group could also be used as a point of diversification in a subsequent reaction step to further expand the library's complexity.
Computational Chemistry and Theoretical Studies on 2 Cyano 3 Methylphenyl Boronic Acid
Electronic Structure and Molecular Conformation Analysis (e.g., DFT, PES studies)
Mechanistic Elucidation of Reactions via Computational Modeling
There is no available research in the public domain that employs computational modeling to elucidate the mechanisms of reactions involving (2-cyano-3-methylphenyl)boronic acid. While boronic acids are extensively used in reactions like the Suzuki-Miyaura coupling, specific computational investigations into the transition states, reaction pathways, or energy profiles for reactions of this particular substituted phenylboronic acid have not been published.
Prediction of Spectroscopic Properties from First Principles
No studies were found that report the prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound from first-principles calculations (ab initio or DFT). While experimental spectra may be available from suppliers, theoretical calculations that correlate with and help assign experimental peaks are not present in the searched scientific literature. Public databases do contain predicted collision cross-section values for various adducts of the molecule, which are derived from computational methods.
Table 1: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 162.07208 | 134.0 |
| [M+Na]⁺ | 184.05402 | 144.2 |
| [M-H]⁻ | 160.05752 | 135.6 |
| [M+NH₄]⁺ | 179.09862 | 151.9 |
| [M+K]⁺ | 200.02796 | 141.4 |
| [M+H-H₂O]⁺ | 144.06206 | 122.8 |
| [M+HCOO]⁻ | 206.06300 | 151.9 |
| [M+CH₃COO]⁻ | 220.07865 | 186.9 |
| [M+Na-2H]⁻ | 182.03947 | 138.4 |
| [M]⁺ | 161.06425 | 128.2 |
| [M]⁻ | 161.06535 | 128.2 |
Data sourced from PubChem. bldpharm.com
Computational Studies of Intermolecular Interactions and Binding Patterns (e.g., molecular docking, MD simulations)
A comprehensive search did not identify any studies that have used molecular docking or molecular dynamics (MD) simulations to investigate the intermolecular interactions and binding patterns of this compound with any biological or chemical targets. As a result, there are no findings to report regarding its binding affinity, interaction modes, or dynamic behavior in complex with other molecules.
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution NMR Spectroscopy for Structural and Mechanistic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (2-cyano-3-methylphenyl)boronic acid. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
¹³C NMR spectroscopy complements ¹H NMR by providing data for each unique carbon atom in the molecule. libretexts.org The carbon atoms in the aromatic ring typically resonate between 120 and 140 ppm. The carbon atom attached to the boron (ipso-carbon) can be difficult to observe due to quadrupolar broadening. The nitrile carbon (C≡N) has a characteristic shift in the 115-125 ppm range, while the methyl carbon appears at approximately 20-25 ppm. wisc.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Aromatic (C-H) | 7.0 - 8.5 | Complex multiplet pattern expected. |
| ¹H | Methyl (CH₃) | 2.3 - 2.6 | Expected to be a singlet. |
| ¹H | Boronic Acid (B(OH)₂) | Variable (4.0 - 9.0) | Signal is often broad and its position is concentration and solvent dependent. |
| ¹³C | Aromatic (C-H) | 120 - 140 | Multiple signals expected. |
| ¹³C | Aromatic (C-B) | ~130 | Signal may be broadened and weak. |
| ¹³C | Aromatic (C-CN) | ~110 | |
| ¹³C | Aromatic (C-CH₃) | ~140 | |
| ¹³C | Nitrile (C≡N) | 115 - 125 | |
| ¹³C | Methyl (CH₃) | 20 - 25 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within the this compound molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum is expected to show a strong, sharp absorption band for the nitrile (C≡N) stretching vibration, typically found in the 2220-2260 cm⁻¹ region. A broad band corresponding to the O-H stretching of the boronic acid's hydroxyl groups is expected between 3200 and 3600 cm⁻¹. Other significant peaks include B-O stretching vibrations (around 1330-1380 cm⁻¹) and aromatic C-H and C=C stretching bands.
FT-Raman spectroscopy provides complementary information. The nitrile group's vibration is also Raman active and typically strong. Aromatic ring vibrations are also readily observed. This technique is particularly useful as the B-O and B-C bonds, which can be weak in FT-IR, may show more distinct signals in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H (Boronic Acid) | Stretching | 3200 - 3600 | Strong, Broad | Weak |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong |
| C-H (Methyl) | Stretching | 2850 - 3000 | Medium | Medium |
| C≡N (Nitrile) | Stretching | 2220 - 2260 | Strong, Sharp | Strong |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium-Strong | Strong |
| B-O | Stretching | 1330 - 1380 | Strong | Medium |
| B-C | Stretching | 1000 - 1090 | Medium | Medium |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and to monitor its formation or consumption in chemical reactions. The compound has a monoisotopic mass of approximately 161.06 Da. uni.lu
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS), are particularly effective. Boronic acids can be ionized using methods such as electrospray ionization (ESI), typically in the negative ion mode, which detects the deprotonated molecule [M-H]⁻. For this compound, this would correspond to an ion with an m/z (mass-to-charge ratio) of approximately 160.05. uni.lu
In research, LC-MS is invaluable for monitoring the progress of reactions, such as Suzuki-Miyaura coupling, where this boronic acid might be used as a reagent. By tracking the disappearance of the reactant's mass signal and the appearance of the product's signal over time, reaction kinetics and yield can be accurately assessed. The high sensitivity of MS also allows for the detection and identification of trace-level byproducts and impurities.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been detailed in the reviewed scientific literature, such an analysis would provide invaluable structural data.
A crystallographic study would confirm the planarity of the phenyl ring and reveal the exact bond lengths and angles between the ring and its substituents (cyano, methyl, and boronic acid groups). researchgate.netresearchgate.net Of particular interest would be the intermolecular interactions. Boronic acids are known to form hydrogen-bonded dimers or extended networks in the solid state through their hydroxyl groups. researchgate.net X-ray analysis would elucidate this hydrogen-bonding network, providing insight into the compound's crystal packing and physical properties like melting point and solubility.
Future Perspectives and Emerging Research Directions
Innovations in Organoboron Chemistry
The field of organoboron chemistry is in a constant state of evolution, with a continuous drive toward the development of more robust, versatile, and efficient reagents and reactions. While "(2-cyano-3-methylphenyl)boronic acid" is a relatively specific reagent, its future utility is intrinsically linked to broader innovations in the field. One key area of advancement lies in the development of novel boronic acid derivatives and their corresponding boronate esters. For instance, the use of N-methyliminodiacetic acid (MIDA) boronates has emerged as a strategy to stabilize otherwise unstable boronic acids, allowing for their slow release in cross-coupling reactions. nih.gov This approach could be applied to "this compound" to enhance its stability and handling, particularly in complex, multi-step syntheses.
Furthermore, research into the fundamental reaction mechanisms of boronic acids continues to uncover new possibilities. A deeper understanding of the transmetalation step in Suzuki-Miyaura coupling, for example, can lead to the design of more effective catalysts and reaction conditions tailored for substrates with specific electronic and steric properties like "this compound". The electron-withdrawing nature of the cyano group and the steric hindrance from the methyl group present a unique challenge and opportunity for optimizing reaction efficiency.
Integration of this compound in Advanced Synthetic Strategies
The primary application of "this compound" is as a building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The future integration of "this compound" in advanced synthetic strategies will likely focus on its use in the synthesis of high-value compounds, such as pharmaceuticals, agrochemicals, and functional materials.
The presence of the cyano and methyl groups on the phenyl ring allows for the synthesis of highly substituted biaryl compounds, which are common motifs in medicinally active molecules. For example, this boronic acid could be a key intermediate in the synthesis of novel heterocyclic compounds with potential biological activity. nih.gov The cyano group can also serve as a synthetic handle for further transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, adding to the compound's versatility.
Table 1: Potential Advanced Synthetic Applications of this compound
| Application Area | Synthetic Target | Potential Advantage of Using this compound |
| Medicinal Chemistry | Biaryl-containing enzyme inhibitors | The cyano and methyl groups can provide specific interactions with enzyme active sites, enhancing potency and selectivity. nih.govresearchgate.net |
| Materials Science | Organic light-emitting diode (OLED) materials | The rigid biaryl structure can be tailored for specific electronic and photophysical properties. |
| Agrochemicals | Novel herbicides or fungicides | The unique substitution pattern may lead to new modes of action and improved efficacy. |
Novel Catalytic Systems for Transformations Involving this compound
The development of novel catalytic systems is crucial for expanding the scope and efficiency of reactions involving organoboron compounds. For a sterically hindered and electronically distinct substrate like "this compound," tailored catalysts can significantly improve reaction outcomes. Research is ongoing to develop palladium catalysts with more effective phosphine (B1218219) ligands that can facilitate the coupling of challenging substrates. Buchwald and Fu have pioneered the development of bulky, electron-rich phosphine ligands that have proven highly effective in Suzuki-Miyaura couplings of sterically hindered and unreactive aryl chlorides.
Beyond palladium, other transition metals are being explored for cross-coupling reactions. Nickel and copper catalysis, for instance, offer alternative reactivity profiles and can sometimes be more cost-effective. The development of catalytic systems that can operate under milder reaction conditions, in more environmentally benign solvents like water, is also a major focus. The use of such "green" chemistry principles will be essential for the sustainable application of "this compound" in industrial settings.
Interdisciplinary Research Opportunities
The unique properties of "this compound" open doors to a range of interdisciplinary research opportunities. In medicinal chemistry , the compound can be used as a scaffold to design and synthesize new drug candidates. mdpi.com The boronic acid moiety itself can act as a pharmacophore, interacting with biological targets, while the cyano and methyl groups can be modified to optimize drug-like properties. nih.gov
In materials science , the incorporation of "this compound" into polymers or other materials could lead to novel properties. For example, the cyano group could enhance the thermal stability or electronic properties of a material, making it suitable for applications in electronics or optics. The ability of boronic acids to interact with diols also presents opportunities for the development of sensors and other responsive materials.
Furthermore, the study of this compound could contribute to a more fundamental understanding of structure-activity relationships in catalysis and materials science. By systematically varying the substituents on the phenylboronic acid ring, researchers can gain insights into how electronic and steric factors influence reactivity and material properties. This knowledge can then be applied to the rational design of new and improved chemical entities for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2-cyano-3-methylphenyl)boronic acid in high purity for pharmaceutical applications?
- Methodological Answer : Synthesis requires precise control of reaction stoichiometry and purification steps. Common methods include Suzuki-Miyaura coupling, where aryl halides react with boronic acids under palladium catalysis. Post-synthesis, impurities like residual boronic acid derivatives (e.g., methyl phenyl boronic acid) must be quantified using LC-MS/MS in MRM mode to ensure purity <1 ppm . Recrystallization in aprotic solvents (e.g., THF/hexane) and column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for isolating the compound.
Q. How can boronic acid-diol interactions be exploited for glucose sensing using this compound?
- Methodological Answer : The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols in glucose. To design a glucose-responsive polymer, immobilize the compound on a polymer backbone (e.g., poly(acrylamide)) and monitor solubility changes via turbidimetry or dynamic light scattering. Crosslinking via boroxine linkages under neutral/acidic conditions enhances glucose specificity . Calibration requires measuring equilibrium binding constants (Kd) at physiological pH using fluorescence titration or SPR spectroscopy .
Q. What analytical techniques are suitable for characterizing this compound and its derivatives?
- Methodological Answer :
- Mass Spectrometry : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix prevents boroxine formation via in situ esterification .
- NMR : B NMR identifies boron hybridization (sp vs. sp), while H/C NMR confirms substituent positions.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors stability under aqueous conditions .
Advanced Research Questions
Q. How do non-specific secondary interactions affect the selectivity of this compound in glycoprotein binding assays?
- Methodological Answer : Immobilized boronic acids (e.g., on carboxymethyl dextran surfaces) may bind non-glycosylated proteins via electrostatic/hydrophobic interactions. To mitigate this:
- Use low-ionic-strength buffers (e.g., 10 mM phosphate, pH 7.4) to reduce non-specific binding .
- Introduce competing agents (e.g., 0.1% Tween-20) or optimize elution with borate buffer (pH 8.5).
- Validate specificity via SPR or competitive assays with free diols (e.g., sorbitol) .
Q. What computational strategies optimize experimental design for Suzuki-Miyaura reactions involving this compound?
- Methodological Answer : Apply surrogate-based optimization (e.g., PWAS algorithm) to screen variables:
- Variables : Aryl halide (4 options), base (7 options), ligand (11 options), solvent (4 options).
- Output : Predict reaction yield using QSAR descriptors (e.g., steric/electronic parameters) and k-means clustering to select diverse boronic acid substrates . Validate predictions with high-throughput robotic synthesis and HPLC yield analysis.
Q. How can kinetic parameters (kon/koff) of this compound binding to diols be measured for real-time biosensing?
- Methodological Answer : Use stopped-flow fluorescence spectroscopy to track binding kinetics:
- Mix boronic acid (10 µM) with excess diol (e.g., D-fructose) in PBS (pH 7.4).
- Monitor fluorescence quenching (λex = 280 nm, λem = 340 nm) over milliseconds.
- Fit data to a pseudo-first-order model to derive kon (e.g., 1.2 × 10 Ms for fructose) .
Q. What strategies resolve contradictions in boronic acid-diol binding data across different pH conditions?
- Methodological Answer :
- pH Profiling : Perform binding assays across pH 5.0–9.0 to identify optimal conditions (e.g., pKa ~7.2 for boronic acid).
- Competition Experiments : Compare binding affinities with structurally similar diols (e.g., glucose vs. mannose) to rule out steric effects .
- Computational Validation : Use DFT calculations (e.g., Gaussian 09) to model boronate ester stability and compare with experimental Kd values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
